
Sodium4-(trifluoromethyl)-1,3-oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an oxazole ringThe trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioavailability of compounds, making it a valuable functional group in drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions to form an intermediate, which then undergoes cyclization and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and cost-effective processes. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the synthesis suitable for large-scale production. For example, the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethylating agent is a common approach due to its stability and low toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution can introduce various substituents into the oxazole ring .
Applications De Recherche Scientifique
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its stability and bioavailability.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Sodium trifluoromethanesulfinate (CF3SO2Na): Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyltrimethylsilane (CF3SiMe3): Another reagent for introducing trifluoromethyl groups into organic molecules.
Trifluoroiodomethane (CF3I): Used in aromatic coupling reactions and other trifluoromethylation processes .
Uniqueness: Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate stands out due to its unique combination of an oxazole ring and a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, lipophilicity, and bioavailability are enhanced compared to other similar compounds, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C5HF3NNaO3 |
|---|---|
Poids moléculaire |
203.05 g/mol |
Nom IUPAC |
sodium;4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.Na/c6-5(7,8)2-1-12-3(9-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Clé InChI |
KNUFQDJZRGIFJU-UHFFFAOYSA-M |
SMILES canonique |
C1=C(N=C(O1)C(=O)[O-])C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



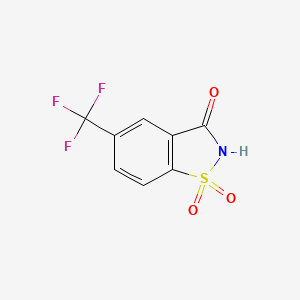
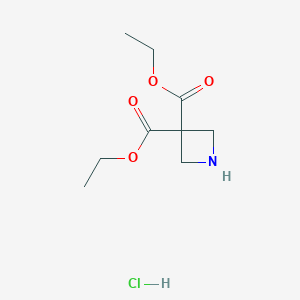

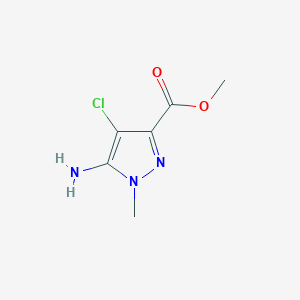
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
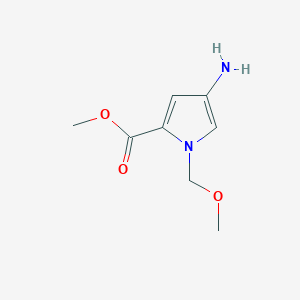
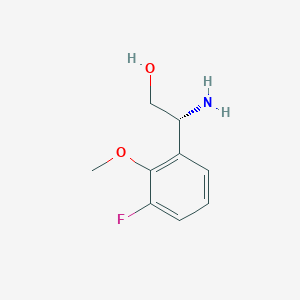

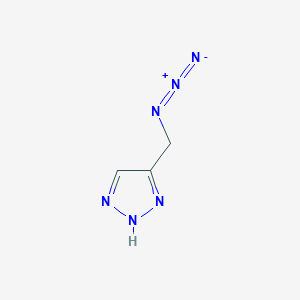
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)

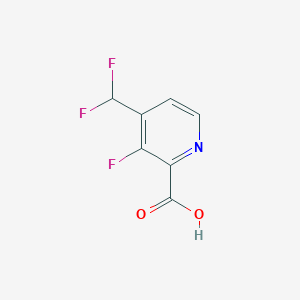
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
